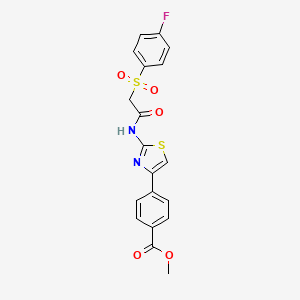

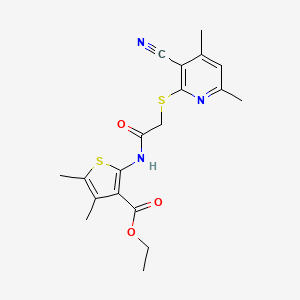

![molecular formula C10H15N3O3 B2953987 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol CAS No. 329922-39-6](/img/structure/B2953987.png)

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol

Übersicht

Beschreibung

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol is an organic compound with the molecular formula C10H15N3O3 It is characterized by the presence of a nitrophenyl group attached to an aminoethyl chain, which is further connected to an ethanol moiety

Wissenschaftliche Forschungsanwendungen

Differentiation of Receptors Responsive to Isoproterenol

Research by Lands, Ludueña, and Buzzo (1967) explored structural modifications of compounds related to "2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol" to study their impact on sympathomimetic activity. They concluded that these modifications can differentiate β-receptor populations into β-1 and β-2 types, which are found in various tissues and organs, indicating the compound's relevance in receptor type studies (Lands, Ludueña, & Buzzo, 1967).

New Base-Labile Carboxyl Protecting Group

Robles, Pedroso, and Grandas (1993) reported on a base-labile protecting group closely related to the compound of interest. Their study provides insights into the synthesis of alcohol precursors and amino acid derivatives, demonstrating the compound's utility in the development of new synthetic methodologies (Robles, Pedroso, & Grandas, 1993).

Investigation of Azo Dye Diffusion in Liquid Crystals

Sabet and Khoshsima (2010) investigated the diffusion anisotropy of a similar compound in a nematic liquid crystal mixture. This study is crucial for understanding the mechanisms of grating formation and relaxation, showcasing the compound's significance in materials science and optical applications (Sabet & Khoshsima, 2010).

Reductive Monoalkylation of Nitro Aryls

Sydnes, Kuse, and Isobe (2008) explored the reductive monoalkylation of nitro aryls, a process relevant to the synthesis of secondary benzyl amino aryls. This research contributes to the understanding of chemical reactions involving nitro compounds, which are structurally related to the chemical (Sydnes, Kuse, & Isobe, 2008).

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-({2-[(4-Aminophenyl)amino]ethyl}amino)ethanol.

Eigenschaften

IUPAC Name |

2-[2-(4-nitroanilino)ethylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMVTHVTTMCJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCNCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2953904.png)

![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)

![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)